![molecular formula C7H12FN B13005659 5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
5-Fluoro-octahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-octahydrocyclopenta[c]pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic compounds that are widely studied due to their presence in many biologically active molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-octahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the direct fluorination of the pyrrole ring. This can be done using electrophilic fluorination reagents such as xenon difluoride. The reaction typically requires carefully controlled conditions to avoid polymerization and achieve moderate yields .
Another method involves the [3+2] cycloaddition reaction, where tosylmethyl isocyanides (TosMICs) react with electron-deficient compounds to form the pyrrole ring . This method is operationally simple and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The exact methods can vary depending on the desired scale and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
5-Fluoro-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Fluoropyrrole: Similar to 2-fluoropyrrole but with the fluorine atom in a different position, affecting its chemical behavior.
Chlorfenapyr: A fluorinated pyrrole derivative used as a broad-spectrum insecticide.
Uniqueness
5-Fluoro-octahydrocyclopenta[c]pyrrole is unique due to its specific structure, which combines the properties of fluorinated pyrroles with the stability of the octahydrocyclopenta ring system. This combination can result in distinct chemical and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12FN |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2 |
Clave InChI |
JARJBXACNCCARV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)


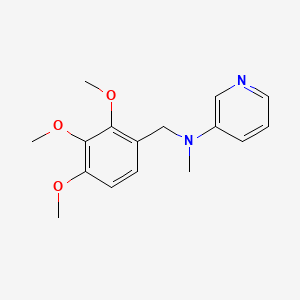
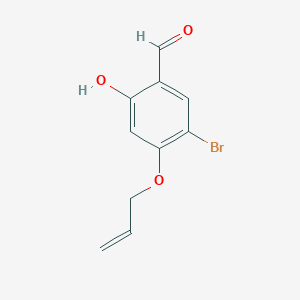
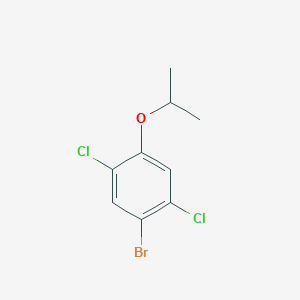
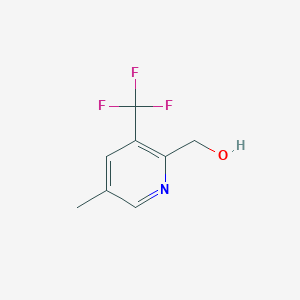
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
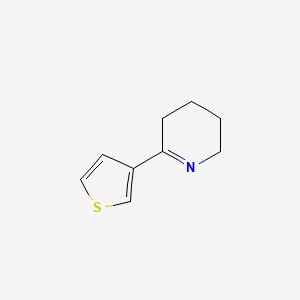
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
